![molecular formula C11H11ClN2O B12578388 {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol CAS No. 211946-20-2](/img/structure/B12578388.png)
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol typically involves the reaction of 2-chlorobenzyl chloride with 3-hydroxypyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaS) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}aldehyde or {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}carboxylic acid.
Reduction: Formation of {1-[(2-Phenyl)methyl]-1H-pyrazol-3-yl}methanol.
Substitution: Formation of {1-[(2-Aminophenyl)methyl]-1H-pyrazol-3-yl}methanol or {1-[(2-Thiophenyl)methyl]-1H-pyrazol-3-yl}methanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anti-inflammatory properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering potential benefits in the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for applications in polymer chemistry, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
- {1-[(2-Chlorophenyl)methyl]-1H-imidazol-4-yl}methanol
- {1-[(2-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol
Uniqueness
{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol is unique due to the position of the methanol group on the pyrazole ring. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
211946-20-2 |
|---|---|
Formule moléculaire |
C11H11ClN2O |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]methanol |
InChI |
InChI=1S/C11H11ClN2O/c12-11-4-2-1-3-9(11)7-14-6-5-10(8-15)13-14/h1-6,15H,7-8H2 |
Clé InChI |
BHWXSAJTGDBLGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C=CC(=N2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


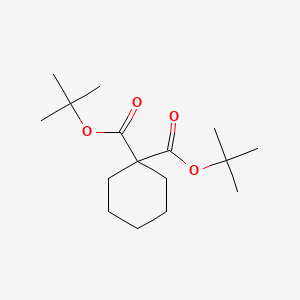
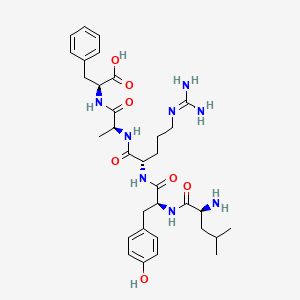
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12578321.png)
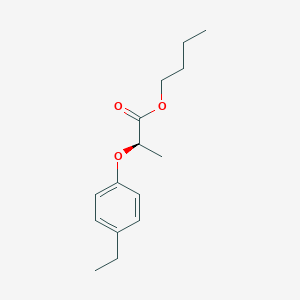
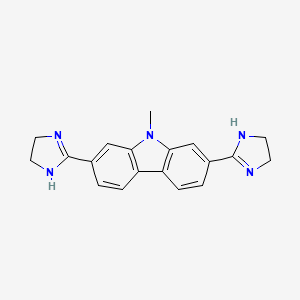
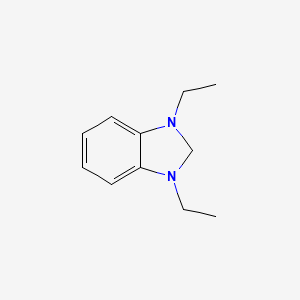
![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
![1H-Azireno[2,3-c]isoquinoline](/img/structure/B12578352.png)

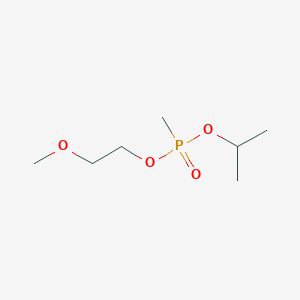
![2-[5-(4-Decylphenyl)-1,3-thiazol-2-YL]-5-octylpyrimidine](/img/structure/B12578371.png)
![3,3'-[1,3-Phenylenebis(methyleneoxy)]dipyridine](/img/structure/B12578376.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, N-(3-chlorophenyl)-3-phenyl-](/img/structure/B12578384.png)
